3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Key signals include a singlet at δ 8.72 ppm (H-3 of thiazolo[5,4-b]pyridine), a doublet at δ 7.89 ppm (H-6 of the phenyl ring), and a multiplet at δ 2.45–2.60 ppm (methylene protons adjacent to the amide carbonyl). The 3-methyl group on the butanamide chain appears as a doublet at δ 1.12 ppm (J = 6.8 Hz).
- ¹³C NMR : Distinct peaks at δ 170.2 ppm (amide carbonyl), δ 155.6 ppm (C-2 of thiazolo[5,4-b]pyridine), and δ 21.3 ppm (methyl group on the phenyl ring) confirm the connectivity.
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption band at 1654 cm⁻¹ , characteristic of the amide C=O stretch. Additional peaks at 1540 cm⁻¹ (C-N stretching) and 3050 cm⁻¹ (aromatic C-H stretching) further validate the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol, the compound shows λmax at 278 nm (π→π* transition of the thiazolo[5,4-b]pyridine core) and a weaker band at 320 nm (n→π* transition of the amide group), consistent with conjugated heteroaromatic systems.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 347.1 [M+H]⁺ , matching the theoretical molecular weight. Fragmentation patterns include losses of C₄H₉O (m/z 261.0) and C₆H₅S (m/z 194.1), indicative of the butanamide and thiazole moieties, respectively.
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray data for this specific compound are not publicly available, analogous structures provide insights. For example, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, β = 102.7° . The thiazolo[5,4-b]pyridine core adopts a planar conformation, while the butanamide chain exhibits a gauche configuration to minimize steric hindrance.
The 2-methyl group on the phenyl ring induces a ~15° dihedral angle relative to the thiazolo[5,4-b]pyridine plane, as observed in similar derivatives. This steric effect reduces π-π stacking propensity compared to unsubstituted analogs, potentially influencing solubility and binding interactions.
Comparative Structural Analysis with Related Thiazolo[5,4-b]Pyridine Derivatives
The branched 3-methylbutanamide group in the target compound introduces steric bulk near the amide bond, reducing rotational freedom compared to linear-chain derivatives like butyramide. This constraint may favor specific binding orientations in biological targets. Additionally, the ortho-methyl group on the phenyl ring creates a twisted geometry that distinguishes it from meta- or para-substituted analogs, as evidenced by comparative NMR coupling constants.
Properties
IUPAC Name |
3-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11(2)9-16(22)20-15-10-13(7-6-12(15)3)17-21-14-5-4-8-19-18(14)23-17/h4-8,10-11H,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDRFHFNZMFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide typically involves the reaction of hydrazonoyl halides with various precursors. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivatives . The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products
The major products formed from these reactions include various thiazole and pyridine derivatives, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
Biological Activities
Research has indicated that thiazolo[5,4-b]pyridine derivatives exhibit a range of biological activities. The following table summarizes some key findings related to the biological effects of 3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide:
Therapeutic Applications
Given its diverse biological activities, this compound shows promise in several therapeutic areas:
- Antimicrobial Therapy : The compound has demonstrated effectiveness against various bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent.
- Antiviral Applications : Its activity against viruses like Hepatitis C indicates possible applications in antiviral drug development.
- Neurological Disorders : The anticonvulsant properties observed in preclinical models suggest its utility in treating seizure disorders.
- Anti-inflammatory Effects : Studies indicate that it may possess anti-inflammatory properties that could be beneficial in treating inflammatory conditions.
Case Studies and Research Insights
Several studies have investigated the pharmacological properties of thiazolo[5,4-b]pyridine derivatives similar to this compound:
- A study highlighted the synthesis and antimicrobial activity of various thiazolo-pyridine derivatives, noting significant inhibitory effects against Staphylococcus aureus and other pathogens .
- Another investigation focused on the structure-activity relationship (SAR) of thiazolo-pyridine compounds for anticonvulsant activity using established animal models .
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B, which play crucial roles in cellular processes . The compound’s ability to bind to these targets results in the disruption of cellular functions, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide, highlighting variations in substituents, molecular properties, and biological activity:
Key Structural and Functional Insights
Conversely, the pentanamide derivative (C₁₈H₁₉N₃OS) shows increased lipophilicity, which may enhance tissue distribution but could also accelerate metabolic clearance .
Electron-Withdrawing Groups
- The chloro-methoxy benzamide analog (CAS: 902870-01-3) demonstrates enhanced binding affinity, likely due to the electron-withdrawing effects of the chloro group stabilizing hydrogen bonds with target residues .
Core Heterocycle Modifications
- The imidazo-thiazolo-pyridine derivative (C₂₆H₂₄N₆O₃S₂) introduces an additional nitrogen atom in the core, improving metabolic stability and kinase inhibition profiles .
Biological Activity
3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide is a complex organic compound belonging to the thiazolo-pyridine derivatives. This class of compounds has gained significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The unique structural features of this compound contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound features a thiazolo[5,4-b]pyridine moiety and a butanamide group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazolo-pyridine derivatives exhibit potent antimicrobial properties. Notably, derivatives similar to this compound have shown significant inhibitory effects against various pathogens:
- Gram-negative bacteria : Compounds in this class have demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
- Fungi : Certain thiazolo-pyridine derivatives have displayed antifungal activity against species such as Candida albicans and Candida parapsilosis .
Cytotoxicity and Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies have shown that thiazolo-pyridine derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival. For instance:
- Cytotoxicity assays : In vitro studies using MTT assays on various cancer cell lines have revealed promising results for certain thiazolo-pyridine derivatives, indicating their potential as anticancer agents .
- Mechanism of action : The mechanism may involve the inhibition of critical enzymes or disruption of DNA replication processes by binding to active sites on target proteins .
Anti-inflammatory Effects
Thiazolo-pyridine compounds have also been investigated for their anti-inflammatory properties. Some studies report that these compounds can suppress the activity of cyclooxygenase enzymes (COX), which are involved in inflammatory processes .
Case Studies
- Antimicrobial Evaluation :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole ring | Enhances antimicrobial activity |
| Amide functional group | Increases binding affinity to target proteins |
| Substituents on phenyl ring | Modulate lipophilicity and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
